Oric-101

Descripción

Propiedades

Número CAS |

2222344-98-9 |

|---|---|

Fórmula molecular |

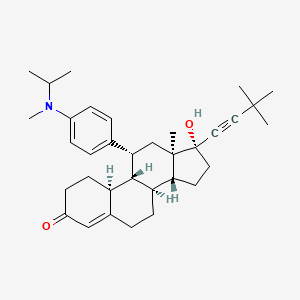

C34H47NO2 |

Peso molecular |

501.7 g/mol |

Nombre IUPAC |

(8R,9S,10R,11S,13S,14S,17S)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m0/s1 |

Clave InChI |

VNLTWJIWEYPBIF-KMSLUKAPSA-N |

SMILES isomérico |

CC(C)N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC(C)(C)C)O)[C@H]4[C@H]2[C@H]5CCC(=O)C=C5CC4)C |

SMILES canónico |

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ORIC-101; ORIC 101; ORIC101; |

Origen del producto |

United States |

Foundational & Exploratory

Oric-101: A Technical Overview of Glucocorticoid Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oric-101 is a potent and selective, non-steroidal antagonist of the glucocorticoid receptor (GR) that has been investigated for its potential in overcoming therapeutic resistance in various cancers. This document provides an in-depth technical guide on the binding affinity of this compound to the glucocorticoid receptor. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's interaction with its molecular target.

Quantitative Binding and Functional Data

The binding affinity and functional antagonism of this compound for the glucocorticoid receptor have been characterized through a series of in vitro assays. The data consistently demonstrate high potency and selectivity.

| Parameter | Value (nM) | Assay Type | Notes |

| EC50 | 5.6 | GR Antagonism Assay | Half-maximal effective concentration for GR antagonism.[1] |

| IC50 | 7.3 | GR Antagonism Assay | Half-maximal inhibitory concentration for GR antagonism. |

| IC50 (FKBP5 expression) | 17.2 | Cell-based GR Target Gene Expression Assay | Inhibition of dexamethasone-induced expression of the GR target gene FKBP5 in OVCAR5 cells. |

| IC50 (GILZ expression) | 21.2 | Cell-based GR Target Gene Expression Assay | Inhibition of dexamethasone-induced expression of the GR target gene GILZ in OVCAR5 cells. |

| EC50 (Androgen Receptor) | 2500 | Androgen Receptor Agonism Assay | Demonstrates significantly reduced activity at the androgen receptor, indicating selectivity. |

| IC50 (CYP2C8/CYP2C9) | >10,000 | Cytochrome P450 Inhibition Assay | Low potential for drug-drug interactions mediated by these enzymes. |

Glucocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action

Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide array of physiological processes through their interaction with the glucocorticoid receptor. In the absence of a ligand, the GR resides primarily in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.

Once in the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the diverse effects of glucocorticoids. In some cancer cells, activation of GR signaling can promote cell survival and resistance to chemotherapy.

This compound is a competitive antagonist of the glucocorticoid receptor. It binds to the ligand-binding domain of the GR, preventing the conformational changes necessary for receptor activation and nuclear translocation. By blocking the binding of endogenous glucocorticoids, this compound inhibits GR-mediated gene transcription, thereby preventing the pro-survival signals that can contribute to therapeutic resistance.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay (Radioligand)

This assay is a standard method to determine the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Purified recombinant human glucocorticoid receptor

-

[³H]-Dexamethasone (radiolabeled ligand)

-

Unlabeled dexamethasone (for determining non-specific binding)

-

This compound (test compound)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing stabilizers like molybdate)

-

Scintillation fluid

-

Scintillation counter

-

Multi-well plates (e.g., 96-well)

-

Filtration apparatus or dextran-coated charcoal

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled dexamethasone in the assay buffer.

-

Assay Setup: In a multi-well plate, add the following to each well:

-

A fixed concentration of purified glucocorticoid receptor.

-

A fixed concentration of [³H]-dexamethasone (typically at or below its dissociation constant, Kd).

-

Varying concentrations of this compound or unlabeled dexamethasone.

-

For total binding, add only the receptor and radioligand.

-

For non-specific binding, add a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess over the radioligand).

-

-

Incubation: Incubate the plate at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-dexamethasone from the free radioligand. This can be achieved by:

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.

-

Charcoal Adsorption: Add a dextran-coated charcoal suspension to each well. The charcoal adsorbs the free radioligand, and the receptor-bound complex remains in the supernatant after centrifugation.

-

-

Quantification:

-

If using filtration, place the filters in scintillation vials with scintillation fluid.

-

If using charcoal adsorption, transfer the supernatant to scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cell-Based GR Target Gene Expression Assay

This assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit the expression of GR-responsive genes induced by a GR agonist.

Materials:

-

A suitable cell line expressing the glucocorticoid receptor (e.g., OVCAR5 human ovarian cancer cells).

-

Cell culture medium and supplements.

-

Dexamethasone (GR agonist).

-

This compound (test compound).

-

Reagents for RNA extraction (e.g., TRIzol).

-

Reagents for reverse transcription and quantitative PCR (RT-qPCR), including primers for target genes (e.g., FKBP5, GILZ) and a housekeeping gene for normalization.

Procedure:

-

Cell Culture and Plating: Culture the OVCAR5 cells in the appropriate medium. Seed the cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment:

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of dexamethasone (e.g., a concentration that elicits a submaximal response).

-

Include control wells with no treatment, dexamethasone alone, and this compound alone.

-

-

Incubation: Incubate the cells for a period sufficient to allow for target gene transcription (e.g., 6-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a standard protocol.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, specific primers for the target genes (FKBP5, GILZ) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Measure the amplification of the target and housekeeping genes in real-time.

-

-

Data Analysis:

-

Normalize the expression of the target genes to the expression of the housekeeping gene.

-

Calculate the percentage of inhibition of dexamethasone-induced gene expression by this compound at each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for the inhibition of each target gene.

-

Conclusion

This compound is a high-affinity antagonist of the glucocorticoid receptor with potent functional activity in inhibiting GR-mediated gene expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working on glucocorticoid receptor modulators. The high selectivity of this compound for the GR over other steroid receptors, combined with its favorable pharmacokinetic profile, underscores its potential as a therapeutic agent in oncology and other disease areas where GR signaling is implicated.

References

Oric-101 downstream signaling pathways

An In-Depth Technical Guide to the Downstream Signaling Pathways of ORIC-101

Executive Summary

This compound is a potent and selective small molecule antagonist of the glucocorticoid receptor (GR).[1][2][3] Developed by ORIC Pharmaceuticals, its primary mechanism of action is the inhibition of GR-mediated transcriptional activity, which has been implicated in resistance to various cancer therapies.[1] Preclinical studies demonstrated that this compound could reverse chemotherapy resistance and enhance the efficacy of other anticancer agents. However, despite showing evidence of target engagement in Phase 1b clinical trials, this compound did not demonstrate sufficient clinical activity to warrant further development, and the program was discontinued. This guide provides a detailed overview of the downstream signaling pathways affected by this compound, summarizing the available quantitative data and experimental methodologies from preclinical and clinical studies.

This compound: Mechanism of Action and Downstream Signaling

This compound was designed to counteract a key mechanism of treatment resistance in oncology. The glucocorticoid receptor, a ligand-dependent transcription factor, can become activated in the tumor microenvironment and drive the expression of genes that promote cell survival and inhibit apoptosis, thereby reducing the effectiveness of cytotoxic chemotherapies and other targeted agents.

This compound functions as a direct antagonist of the GR. Upon administration, it binds to the glucocorticoid receptor, preventing its activation and subsequent translocation to the nucleus. This blockade inhibits the transcription of GR target genes, thereby suppressing the pro-survival signals that contribute to therapeutic resistance.

The primary downstream signaling effect of this compound is the modulation of GR-dependent gene expression. Key target genes that are downregulated upon this compound treatment include FKBP5, GILZ, and PER1. By inhibiting the expression of these and other anti-apoptotic and pro-survival genes, this compound aimed to re-sensitize cancer cells to the effects of therapies like nab-paclitaxel and enzalutamide.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from in vitro and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Notes | Reference |

| GR Antagonism (EC50) | 5.6 nM | Not Specified | Potent and selective glucocorticoid receptor antagonist activity. | |

| AR Agonism (EC50) | 2500 nM | Not Specified | Markedly reduced androgen receptor agonism compared to mifepristone. | |

| CYP2C8 Inhibition (IC50) | >10 µM | Not Specified | Improved profile for minimizing drug-drug interactions. | |

| CYP2C9 Inhibition (IC50) | >10 µM | Not Specified | Improved profile for minimizing drug-drug interactions. | |

| FKBP5 Inhibition (IC50) | 17.2 nM | OVCAR5 | Dose-dependent reduction in the expression of a GR-mediated target gene. | |

| GILZ Inhibition (IC50) | 21.2 nM | OVCAR5 | Dose-dependent reduction in the expression of a GR-mediated target gene. |

Table 2: Summary of this compound Phase 1b Clinical Trial Data

| Clinical Trial ID | Combination Therapy | Patient Population | This compound Dosing | Key Findings | Reference |

| NCT03928314 | Nab-paclitaxel | Advanced solid tumors | 80 to 240 mg once daily | Acceptable tolerability; demonstrated GR target inhibition; insufficient clinical activity led to study termination. | |

| NCT04033328 | Enzalutamide | Metastatic castration-resistant prostate cancer (mCRPC) | 80 to 240 mg once daily | Acceptable tolerability; achieved exposures for GR target engagement; no meaningful antitumor effect observed. |

Experimental Methodologies

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published data, the following standard methodologies were employed to characterize its activity.

In Vitro Potency and Selectivity Assays

-

GR Antagonism Assays: The potency of this compound as a GR antagonist was likely determined using cell-based reporter gene assays. In such assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing glucocorticoid response elements (GREs). The ability of this compound to inhibit the dexamethasone-induced reporter activity would be measured to calculate its EC50 value.

-

Selectivity Assays: To determine selectivity, similar reporter assays would be used for other nuclear hormone receptors, such as the androgen receptor (AR), to assess for off-target agonist or antagonist activity.

-

CYP Inhibition Assays: The potential for drug-drug interactions was evaluated using in vitro assays for cytochrome P450 enzymes, such as CYP2C8 and CYP2C9. These typically involve incubating the compound with human liver microsomes and measuring the inhibition of specific CYP-mediated metabolic reactions.

Gene Expression Analysis

-

Quantitative Real-Time PCR (RT-qPCR): To confirm the downstream effects of GR antagonism, the expression of known GR target genes was measured. Ovarian cancer cell lines (e.g., OVCAR5) were treated with dexamethasone to stimulate GR signaling, with or without this compound. RNA was then extracted, reverse-transcribed to cDNA, and the expression levels of genes like FKBP5 and GILZ were quantified by RT-qPCR to determine the IC50 of this compound for inhibiting their expression.

Preclinical In Vivo Models

-

Xenograft Studies: The in vivo antitumor activity of this compound was assessed in xenograft models. For example, the OVCAR5 ovarian cancer xenograft model was used to demonstrate that this compound could enhance the response to chemotherapy. These studies typically involve implanting human cancer cells into immunocompromised mice, allowing tumors to establish, and then treating the animals with the investigational drug, alone or in combination, and monitoring tumor growth over time.

Clinical Trial Assessments

-

Pharmacokinetic (PK) Analysis: In the Phase 1b trials, blood samples were collected from patients at various time points after dosing to determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.

-

Pharmacodynamic (PD) Analysis: To confirm target engagement in patients, pharmacodynamic assessments were conducted. This included measuring the expression of GR target genes in peripheral blood mononuclear cells (PBMCs) and analyzing GR expression levels in tumor biopsies using immunohistochemistry (IHC).

Conclusion

This compound is a well-characterized glucocorticoid receptor antagonist that was developed to overcome therapy resistance in cancer. Its mechanism of action centers on the inhibition of GR-mediated transcription of pro-survival and anti-apoptotic genes. While preclinical data were promising and early-phase clinical trials confirmed successful target engagement, the combination of this compound with either nab-paclitaxel or enzalutamide did not result in a meaningful clinical benefit for patients with advanced, treatment-resistant cancers. The journey of this compound underscores the complexity of targeting resistance pathways in oncology, where multiple mechanisms may be at play, and highlights the importance of robust clinical data in drug development.

References

Technical Guide: Preclinical Profile of ORIC-101, a Glucocorticoid Receptor Antagonist for Overcoming Therapeutic Resistance in Solid Tumors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The development of therapeutic resistance remains a significant hurdle in the effective treatment of solid tumors. One of the key mechanisms implicated in this resistance is the activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor that can drive pro-survival and anti-apoptotic signaling pathways.[1][2] Upon activation by endogenous or synthetic glucocorticoids, GR can diminish the efficacy of various anticancer agents, including chemotherapy and targeted therapies.[2]

ORIC-101 is a potent and selective, orally bioavailable, steroidal GR antagonist designed to counteract this resistance mechanism.[3] By directly inhibiting GR, this compound aims to restore or enhance the antitumor activity of conventional therapies. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy in various solid tumor models, and the experimental protocols used to generate these findings.

Mechanism of Action: GR-Mediated Resistance and this compound Inhibition

The glucocorticoid receptor is a member of the nuclear receptor superfamily. In its inactive state, it resides in the cytoplasm. Upon binding to glucocorticoid ligands (e.g., cortisol, dexamethasone), GR translocates to the nucleus, where it regulates the transcription of a wide array of genes. In cancer cells, this transcriptional activity can upregulate genes involved in cell survival, anti-apoptosis, and epithelial-to-mesenchymal transition (EMT), thereby conferring resistance to therapeutic agents.

This compound functions as a direct competitive antagonist of GR. It binds selectively to the receptor, preventing the conformational changes required for nuclear translocation and subsequent transcriptional activation. This blockade of GR signaling effectively reverses the pro-survival effects mediated by the receptor, resensitizing tumor cells to the cytotoxic effects of anticancer drugs.

Preclinical Efficacy in Solid Tumor Models

This compound has demonstrated significant preclinical activity across a range of solid tumor types, particularly in overcoming resistance to taxanes and antiandrogen therapies.

Overcoming Taxane Resistance (TNBC, Pancreatic, Ovarian Cancers)

Preclinical studies show that GR activation protects tumor cells from taxane-induced apoptosis. This compound effectively reverses this chemoprotection.

Table 1: In Vitro Efficacy of this compound in Reversing Glucocorticoid-Induced Chemoprotection

| Cell Line | Cancer Type | Assay | Treatment Combination | Outcome |

|---|---|---|---|---|

| HCC1806, MDA-MB-231, Hs578T | TNBC | Caspase 3/7 Apoptosis | Dexamethasone + Paclitaxel | Dexamethasone protected cells from apoptosis |

| HCC1806, MDA-MB-231, Hs578T | TNBC | Caspase 3/7 Apoptosis | Dex + Paclitaxel + this compound | This compound reversed chemoprotection, restoring apoptosis |

| BxPC3, SW1990, PSN1 | Pancreatic (PDAC) | Colony Formation | Dexamethasone + Chemo* | Dexamethasone protected cells from chemotherapy |

| BxPC3, SW1990, PSN1 | Pancreatic (PDAC) | Colony Formation | Dex + Chemo* + this compound | This compound reversed chemoprotection |

| COV362 | Ovarian | Caspase 3/7 Apoptosis | Dexamethasone + Docetaxel | Dexamethasone protected cells from apoptosis |

| COV362 | Ovarian | Caspase 3/7 Apoptosis | Dex + Docetaxel + this compound | This compound reversed chemoprotection |

*Chemo consisted of paclitaxel and/or gemcitabine.

Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in TNBC Xenograft Models

| Model | Treatment Group | Key Finding |

|---|---|---|

| HCC1806 Taxane-Naïve Xenograft | Paclitaxel + Cortisol | Cortisol-induced resistance led to significant tumor growth |

| HCC1806 Taxane-Naïve Xenograft | Paclitaxel + Cortisol + this compound | This compound overcame resistance, leading to tumor regression |

| HCC1806 Paclitaxel-Relapsed Xenograft | Paclitaxel (second cycle) | Limited antitumor effect |

| HCC1806 Paclitaxel-Relapsed Xenograft | Paclitaxel (second cycle) + this compound | Combination resulted in significant tumor regressions and improved progression-free survival |

Overcoming Antiandrogen Resistance (Prostate Cancer)

In prostate cancer, GR activation has been identified as a key bypass mechanism for resistance to antiandrogen therapies like enzalutamide. Preclinical data show that enzalutamide treatment can upregulate GR levels, and the addition of glucocorticoids drives resistance.

Table 3: Preclinical Efficacy of this compound in Prostate Cancer Models

| Model | Treatment Combination | Key Finding |

|---|---|---|

| LNCaP (PTEN-null) & CWR22PC (PTEN-wt) cells | Enzalutamide + AKT inhibitor | GR activation partially restored cell viability, indicating resistance |

| LNCaP & CWR22PC cells | Enzalutamide + AKT inhibitor + this compound | Resistance was completely reversed by this compound |

| Prostate Cancer Models | Enzalutamide + Glucocorticoids | Promoted tumor cell growth and stimulated androgen-regulated gene expression |

| Prostate Cancer Models | Enzalutamide + Glucocorticoids + this compound | These resistance effects were completely reversed by this compound |

Summary of Quantitative Data

Table 4: Potency and In Vitro Concentration of this compound

| Parameter | Value | Description |

|---|---|---|

| EC₅₀ (GR Antagonism) | 5.6 nM | Concentration for 50% maximal effect in a cell-based reporter assay. |

| IC₅₀ (FKBP5 gene expression) | 17.2 nM | Concentration to inhibit 50% of GR-mediated FKBP5 gene expression. |

| IC₅₀ (GILZ gene expression) | 21.2 nM | Concentration to inhibit 50% of GR-mediated GILZ gene expression. |

| In Vitro Dose for Chemo-reversal | 0.5 µM (500 nM) | Dose used in vitro to achieve ~90% modulation of GR target genes and reverse chemotherapy resistance. |

Experimental Protocols

Detailed and consistent methodologies were used to evaluate the preclinical activity of this compound.

In Vitro Assays

-

Cell Lines: A panel of human cancer cell lines was used, including TNBC (HCC1806, MDA-MB-231), pancreatic (BxPC3, SW1990), ovarian (COV362), and prostate (LNCaP, CWR22PC) lines, all purchased from ATCC.

-

Caspase 3/7 Apoptosis Assay: Cells were treated with chemotherapy (e.g., 100 nM paclitaxel), with or without a GR agonist (30 nM dexamethasone) and this compound (0.5 µM). Apoptosis was measured using a Caspase-Glo 3/7 assay. Data were normalized to cell viability (CellTiter-Glo) to control for differences in cell number.

-

Colony Formation Assay: Cells were seeded at low density and treated as described above. After a period of growth, colonies were stained and quantified to assess long-term cell survival and proliferation.

-

Gene Expression Analysis: Cells were treated with a GR agonist +/- this compound. RNA was extracted and the expression of GR target genes, such as FKBP5 and GILZ, was quantified using RT-qPCR.

In Vivo Xenograft Studies

-

Animal Model: Female Envigo nude mice were used for tumor xenograft studies.

-

Tumor Implantation: Human cancer cells (e.g., HCC1806 TNBC) were implanted subcutaneously into the mice.

-

Treatment Regimens: Once tumors reached a specified volume, mice were randomized into treatment groups. A typical regimen involved paclitaxel (e.g., 20 mg/kg, IP, Q3D), a glucocorticoid (cortisol at 100 mg/L in drinking water to mimic physiological stress), and this compound (e.g., 75 mg/kg, PO, BID).

-

Efficacy Endpoints: Antitumor activity was assessed by measuring tumor volume over time. Secondary endpoints included progression-free survival (PFS) and overall survival.

References

Oric-101: A Technical Whitepaper on a Glucocorticoid Receptor Antagonist for the Reversal of Chemotherapy Resistance

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The development of resistance to chemotherapy remains a significant hurdle in oncology. The glucocorticoid receptor (GR) has emerged as a key mediator of this resistance, promoting pro-survival and anti-apoptotic signaling in cancer cells. Oric-101, a potent and selective steroidal GR antagonist, was developed to counteract this mechanism and restore chemosensitivity. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols that underpinned its evaluation. While preclinical models demonstrated promising anti-tumor activity, clinical trials in combination with chemotherapy ultimately showed limited efficacy, highlighting the complexities of targeting drug resistance.

Introduction: The Challenge of Chemotherapy Resistance and the Role of the Glucocorticoid Receptor

Acquired resistance to chemotherapy is a primary cause of treatment failure in a wide array of solid tumors.[1] One of the key pathways implicated in this phenomenon is the signaling cascade mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2][3] Endogenous glucocorticoids like cortisol, often elevated in cancer patients due to stress, or synthetic glucocorticoids administered as part of treatment regimens, can activate GR.[2] Upon ligand binding, GR translocates to the nucleus and transcriptionally activates a suite of genes involved in cell survival, anti-apoptosis, and epithelial-to-mesenchymal transition (EMT).[2] This "chemoprotective" effect renders cancer cells less susceptible to the cytotoxic effects of chemotherapeutic agents such as taxanes.

Elevated GR expression has been correlated with poor prognosis in several cancers, including triple-negative breast cancer (TNBC), ovarian cancer, and prostate cancer. Consequently, the pharmacological inhibition of GR has been proposed as a viable strategy to reverse this pro-survival signaling and re-sensitize resistant tumors to chemotherapy.

This compound: A Selective Glucocorticoid Receptor Antagonist

This compound is a potent, selective, and orally bioavailable small-molecule antagonist of the glucocorticoid receptor. It was developed through structure-based modification of mifepristone, a first-generation GR antagonist, with the goal of improving its pharmacological profile for oncological applications.

Key characteristics of this compound include:

-

High Potency: It demonstrates strong antagonism of the GR, with an EC50 of 5.6 nM.

-

Improved Selectivity: Compared to mifepristone, this compound has significantly reduced agonist activity at the androgen receptor (AR), making it more suitable for use in AR-driven cancers like prostate cancer.

-

Favorable Drug-Drug Interaction Profile: this compound shows an improved inhibition profile for cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9 (IC50 >10 μM), which are responsible for metabolizing many chemotherapeutic agents, including paclitaxel. This minimizes the potential for adverse drug-drug interactions.

Mechanism of Action: Reversing GR-Mediated Chemoresistance

The primary mechanism by which this compound reverses chemotherapy resistance is through competitive antagonism of the glucocorticoid receptor.

-

GR Activation by Glucocorticoids: In the presence of glucocorticoids (e.g., cortisol, dexamethasone), GR is activated.

-

Nuclear Translocation and Gene Transcription: The activated GR-ligand complex translocates to the nucleus. There, it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, initiating their transcription.

-

Pro-Survival Signaling: This leads to the upregulation of genes that promote cell survival and inhibit apoptosis, such as FKBP5, GILZ, SGK1, and MKP1/DUSP1. These pathways collectively contribute to a chemoresistant phenotype.

-

This compound Intervention: this compound binds to the GR, preventing its activation by glucocorticoid ligands.

-

Inhibition of Pro-Survival Pathways: By blocking GR, this compound prevents the downstream transcriptional activation of pro-survival and anti-apoptotic genes.

-

Restoration of Chemosensitivity: The inhibition of this resistance mechanism restores the cancer cells' sensitivity to the cytotoxic effects of chemotherapy, allowing for effective apoptosis.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | This compound | Mifepristone | Reference |

| GR Antagonism (EC50) | 5.6 nM | 3.3 ± 0.6 nM | |

| AR Agonism (EC50) | 2500 nM | N/A | |

| CYP2C8 Inhibition (IC50) | >10 µM | N/A | |

| CYP2C9 Inhibition (IC50) | >10 µM | N/A | |

| GR Target Gene Inhibition (FKBP5 IC50) | 17.2 nM | N/A | |

| GR Target Gene Inhibition (GILZ IC50) | 21.2 nM | N/A |

Table 2: Preclinical In Vivo Efficacy of this compound Combinations

| Cancer Model | Treatment Combination | Outcome | Reference |

| OVCAR5 Ovarian Cancer Xenograft | This compound (75 mg/kg) + Gemcitabine + Carboplatin | Enhanced anti-tumor activity; Significantly reduced tumor volume. | |

| HCC1806 TNBC Xenograft (Taxane-Naïve) | This compound + Paclitaxel + Cortisol | Reversed cortisol's effect on paclitaxel activity, resulting in sustained tumor growth inhibition. | |

| HCC1806 TNBC Xenograft (Taxane-Relapsed) | This compound + Paclitaxel | Significantly reduced tumor size and incidence compared to paclitaxel alone. |

Table 3: Phase 1b Clinical Trial Results (this compound + Nab-Paclitaxel, NCT03928314)

| Parameter | Value | Reference |

| Patient Population | 83 patients with advanced solid tumors, previously progressed on a taxane regimen. | |

| Recommended Phase 2 Dose (RP2D) | 160 mg this compound daily + 75 mg/m² nab-paclitaxel (days 1, 8, 15 of 28-day cycle). | |

| Objective Response Rate (ORR) - Dose Expansion | 3.2% (95% CI, 0.4–11.2) | |

| Median Progression-Free Survival (PFS) - Dose Expansion | 2.0 months (95% CI, 1.8–2.8) | |

| Most Common Treatment-Related Adverse Events (>15%) | Nausea (38%), Diarrhea (33%), Fatigue (29%), Leukopenia (29%), Neutropenia (29%) | |

| Study Outcome | Terminated due to futility. |

Detailed Experimental Protocols

In Vitro Chemoprotection Reversal Assays

-

Objective: To determine if this compound can reverse the protective effects of glucocorticoids on cancer cells treated with chemotherapy.

-

Cell Lines: Triple-negative breast cancer (HCC1806, MDA-MB-231, Hs578T), pancreatic cancer (BxPC3, SW1990, PSN1), and ovarian cancer (COV362) cell lines were used.

-

Protocol:

-

Cells are seeded in appropriate multi-well plates.

-

Cells are treated with a combination of:

-

Vehicle (control).

-

Chemotherapeutic agent (e.g., 100 nM paclitaxel).

-

Glucocorticoid (e.g., 30 nM dexamethasone) to induce chemoprotection.

-

This compound (e.g., 0.5 µM) in combination with dexamethasone and chemotherapy.

-

-

Plates are incubated for a specified period (e.g., 72 hours).

-

Endpoint Measurement (Apoptosis): Apoptosis is quantified using a caspase 3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay). Luminescence is measured, which is proportional to the amount of caspase activity and apoptosis.

-

Endpoint Measurement (Colony Formation): For long-term survival, a colony formation assay is performed. After treatment, cells are allowed to grow for 10-14 days. Colonies are then fixed, stained (e.g., with crystal violet), and counted.

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a living organism.

-

Animal Model: Immunocompromised mice (e.g., SCID mice or nude mice) are used.

-

Protocol:

-

Tumor Implantation: Human cancer cells (e.g., OVCAR5 or HCC1806) are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~150-200 mm³).

-

Animal Randomization: Mice are randomized into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

-

Dosing:

-

This compound is administered orally (P.O.), typically twice daily (e.g., 75 mg/kg).

-

Chemotherapy (e.g., paclitaxel, gemcitabine) is administered via intraperitoneal (I.P.) or intravenous (I.V.) injection according to established schedules.

-

In some models, cortisol pellets are implanted to simulate human cortisol levels and drive GR-mediated resistance.

-

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2). Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth inhibition (TGI).

-

Phase 1b Clinical Trial Design (NCT03928314)

-

Objective: To determine the recommended Phase 2 dose (RP2D), safety, tolerability, and preliminary anti-tumor activity of this compound in combination with nab-paclitaxel.

-

Design: A multi-center, open-label, 3+3 dose-escalation (Part 1) followed by a dose-expansion (Part 2) study.

-

Patient Population: Patients with locally advanced or metastatic solid tumors for whom taxane therapy was appropriate. Dose expansion cohorts focused on patients who had previously progressed on a taxane-containing regimen.

-

Protocol:

-

Part 1 (Dose Escalation): Patients were enrolled in cohorts and received escalating doses of this compound (80 to 240 mg daily) plus nab-paclitaxel (75 or 100 mg/m²) to identify dose-limiting toxicities (DLTs) and establish the RP2D.

-

Part 2 (Dose Expansion): Patients were enrolled in specific tumor-type cohorts (e.g., PDAC, ovarian, TNBC) and treated at the RP2D.

-

Assessments:

-

Safety: Monitored through adverse event reporting (CTCAE).

-

Pharmacokinetics (PK): Blood samples were collected to assess drug concentrations and potential drug-drug interactions.

-

Pharmacodynamics (PD): Blood and tumor biopsy samples were analyzed for GR target gene modulation (e.g., by RT-qPCR) to confirm target engagement.

-

Efficacy: Tumor responses were assessed by imaging according to RECIST v1.1 criteria.

-

-

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective GR antagonist designed to overcome a key mechanism of chemotherapy resistance. Preclinical studies robustly demonstrated its ability to reverse GR-mediated chemoprotection across various cancer models, providing a strong rationale for clinical development.

However, the Phase 1b trial of this compound in combination with nab-paclitaxel did not translate this preclinical promise into meaningful clinical benefit for patients with advanced, taxane-resistant solid tumors. Despite clear evidence of on-target GR pathway inhibition, the objective response rate was low, and the study was ultimately terminated for futility. Similarly, a trial in combination with enzalutamide for prostate cancer also failed to show sufficient clinical benefit.

The discrepancy between the preclinical and clinical results underscores the inherent complexity of drug resistance. It is likely that in heavily pre-treated patient populations, multiple, redundant resistance mechanisms are at play, and inhibiting a single pathway such as GR signaling is insufficient to overcome them. While the journey of this compound highlights these challenges, the role of GR in therapeutic resistance remains a valid and important area of investigation in oncology.

References

The Role of Oric-101 in Triple-Negative Breast Cancer: A Technical Guide

An In-depth Examination of a Novel Glucocorticoid Receptor Antagonist in Overcoming Chemotherapy Resistance

This technical guide provides a comprehensive overview of Oric-101, a potent and selective glucocorticoid receptor (GR) antagonist, and its role in the treatment of triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the preclinical rationale, mechanism of action, and clinical investigation of this compound in TNBC.

Introduction: The Challenge of Triple-Negative Breast Cancer and the Glucocorticoid Receptor Axis

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets renders hormonal therapies and HER2-targeted agents ineffective, leaving cytotoxic chemotherapy as the primary treatment modality.[1] However, a significant portion of patients with TNBC develop resistance to chemotherapy, leading to high rates of recurrence and poor prognosis.[1][3]

Emerging evidence has implicated the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, as a key player in mediating chemotherapy resistance in various cancers, including TNBC. Glucocorticoids, both endogenous cortisol and synthetic versions like dexamethasone often used in cancer therapy, can activate GR. Upon activation, GR translocates to the nucleus and modulates the transcription of genes involved in cell survival, anti-apoptosis, and epithelial-to-mesenchymal transition (EMT), thereby promoting a pro-survival phenotype and diminishing the efficacy of chemotherapeutic agents. High GR expression in TNBC has been correlated with a worse prognosis and increased risk of recurrence following chemotherapy.

This understanding has paved the way for a novel therapeutic strategy: targeting the GR to overcome chemotherapy resistance. This compound is a potent, selective, and orally bioavailable small molecule antagonist of the glucocorticoid receptor. It was developed to counteract the pro-survival signaling mediated by GR activation and resensitize cancer cells to chemotherapy.

This compound: Mechanism of Action

This compound functions by competitively binding to the glucocorticoid receptor, thereby preventing its activation by glucocorticoids. This blockade inhibits the translocation of GR to the nucleus and subsequent transcriptional regulation of its target genes. By inhibiting GR-mediated signaling, this compound aims to reverse the molecular changes associated with chemotherapy resistance.

The proposed mechanism of action of this compound in TNBC involves the inhibition of several key pro-survival pathways that are activated by GR. Preclinical studies have shown that GR activation promotes an EMT-like phenotype in TNBC cells, which is associated with increased invasiveness and drug resistance. This compound has been shown to reverse these EMT-like characteristics. Furthermore, GR signaling upregulates anti-apoptotic pathways, protecting cancer cells from the cytotoxic effects of chemotherapy. This compound effectively blocks these anti-apoptotic signals, thereby restoring sensitivity to chemotherapeutic agents like paclitaxel.

References

Oric-101 and Pancreatic Ductal Adenocarcinoma: A Technical Overview of a Glucocorticoid Receptor Antagonist Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Oric-101, a potent and selective glucocorticoid receptor (GR) antagonist, and its effects on pancreatic ductal adenocarcinoma (PDAC) cells. The document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways. While initial preclinical studies demonstrated promise in overcoming chemotherapy resistance, the clinical development of this compound for PDAC was ultimately discontinued due to insufficient clinical activity. This guide serves as a valuable resource, encapsulating the scientific rationale, experimental data, and clinical outcomes of targeting the GR signaling pathway in PDAC with this compound.

Introduction: The Rationale for Targeting the Glucocorticoid Receptor in PDAC

Pancreatic ductal adenocarcinoma is a highly lethal malignancy with limited effective treatment options.[1] A significant challenge in treating PDAC is intrinsic and acquired resistance to chemotherapy.[1][2] The glucocorticoid receptor (GR), a ligand-activated transcription factor, has been identified as a key mediator of chemoresistance in various solid tumors, including PDAC.[2][3] Activation of GR signaling by endogenous or exogenous glucocorticoids can promote a pro-survival phenotype in tumor cells, in part by upregulating anti-apoptotic pathways and inducing an epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance and metastasis.

This compound is a selective, orally bioavailable small molecule antagonist of the GR. It was developed to counteract GR-mediated chemoresistance and thereby enhance the efficacy of cytotoxic therapies in cancer. Preclinical studies in PDAC models showed that this compound could reverse GR-driven tumor growth and sensitize cancer cells to chemotherapeutic agents like paclitaxel.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in the context of PDAC.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Notes | Source |

| GR Antagonism IC50 | 7.3 nM | Not specified | ||

| AR Agonism IC50 | > 5000 nM | Not specified | Demonstrates selectivity over Androgen Receptor. | |

| PR Antagonism IC50 | > 5000 nM | Not specified | Demonstrates selectivity over Progesterone Receptor. |

Table 2: Preclinical In Vivo Efficacy of this compound in PDAC Xenograft Models

| PDAC Xenograft Model | Treatment Group | Outcome | Source |

| SW1990, BxPC3, HPAC | This compound + Paclitaxel | Significantly inhibited tumor growth compared to paclitaxel alone. | |

| Not specified | Dexamethasone + Chemotherapy | Protection of PDAC cells from chemotherapy. | |

| Not specified | Dexamethasone + Chemotherapy + this compound | Reversal of dexamethasone-induced chemoprotection. |

Table 3: Clinical Trial Data for this compound in Combination with Nab-Paclitaxel (NCT03928314)

| Parameter | Value | Patient Population | Notes | Source |

| Objective Response Rate (ORR) | 3.2% (95% CI, 0.4–11.2) | Dose expansion cohorts (including PDAC) with prior taxane progression. | Preplanned futility analysis led to study termination. | |

| Median Progression-Free Survival (PFS) | 2 months (95% CI, 1.8–2.8) | Dose expansion cohorts (including PDAC) with prior taxane progression. | ||

| Recommended Phase 2 Dose (RP2D) | This compound 160 mg QD (continuous) + Nab-paclitaxel 75 mg/m² | Advanced solid tumors |

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway in PDAC Chemoresistance

The following diagram illustrates the proposed mechanism by which GR activation contributes to chemoresistance in PDAC and how this compound intervenes.

Caption: Glucocorticoid receptor signaling pathway in PDAC chemoresistance and this compound's mechanism of action.

Experimental Workflow: Preclinical Evaluation of this compound in PDAC

The diagram below outlines a typical experimental workflow for assessing the efficacy of this compound in preclinical PDAC models.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound in PDAC models.

Detailed Experimental Protocols

While specific, detailed protocols from the original studies are not fully public, this section synthesizes the described methodologies to provide a representative protocol for key experiments.

In Vitro Cell Viability and Apoptosis Assays

-

Cell Culture: PDAC cell lines (e.g., SW1990, BxPC3, HPAC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with vehicle (DMSO), dexamethasone (to activate GR), a chemotherapeutic agent (e.g., paclitaxel), this compound, or combinations thereof.

-

Viability Assay (CellTiter-Glo®): After a specified incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to the wells. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

Apoptosis Assay (Caspase-Glo® 3/7): To measure apoptosis, Caspase-Glo® 3/7 reagent is added to a parallel set of treated cells. Luminescence, indicative of caspase-3 and -7 activity, is measured. Data is often normalized to cell viability readings to account for differences in cell number.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: PDAC cells are treated as described above. Total RNA is extracted from the cells using a commercial kit.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): qPCR is performed using primers specific for GR target genes (e.g., FKBP5, GILZ, PER1) and a housekeeping gene (e.g., RPL27) for normalization. The relative expression of the target genes is calculated to assess the pharmacodynamic effect of this compound on GR signaling.

PDAC Xenograft Studies

-

Animal Models: Female immunodeficient mice (e.g., nude mice) are used.

-

Tumor Implantation: PDAC cells are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle, paclitaxel, this compound, combination). This compound is typically administered orally, while paclitaxel is given via intraperitoneal or intravenous injection.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

-

Pharmacodynamic Assessment: At the end of the study, tumors and blood samples can be collected to assess drug exposure and biomarker modulation (e.g., GR target gene expression in tumors).

Discussion and Conclusion

The investigation into this compound for the treatment of PDAC was built on a strong scientific rationale: targeting GR-mediated chemoresistance. Preclinical studies consistently demonstrated that this compound could effectively block GR signaling and re-sensitize PDAC cells to chemotherapy in both in vitro and in vivo models. These promising early results supported the clinical development of this compound in combination with nab-paclitaxel for patients with advanced solid tumors, including PDAC.

However, the phase 1b clinical trial (NCT03928314) did not show a sufficient clinical benefit in patients with taxane-resistant tumors to warrant further development. The objective response rate was low, and the study was terminated following a preplanned futility analysis. This outcome highlights the significant challenge of translating preclinical findings into clinical efficacy, particularly in a complex and heterogeneous disease like PDAC. It is possible that in the heavily pre-treated patient population enrolled in the trial, multiple, redundant resistance mechanisms were at play, and targeting the GR pathway alone was insufficient to overcome them.

References

Oric-101 and androgen receptor signaling crosstalk

An In-depth Technical Guide on the Crosstalk Between Oric-101 and Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of resistance to androgen receptor (AR) targeted therapies remains a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). One of the key mechanisms implicated in this resistance is the upregulation and activation of the glucocorticoid receptor (GR), which can bypass AR blockade and drive tumor progression. This compound, a potent and selective GR antagonist, has been investigated as a therapeutic strategy to overcome this resistance. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its interplay with AR signaling. The document details the molecular mechanisms of GR-mediated resistance, the pharmacological profile of this compound, and the experimental methodologies used to evaluate its efficacy.

Introduction: The Androgen and Glucocorticoid Receptor Axis in Prostate Cancer

Prostate cancer is a predominantly AR-driven disease.[1] Therapies that target the AR signaling pathway are the cornerstone of treatment for advanced prostate cancer. However, the efficacy of these treatments is often limited by the development of resistance.

The glucocorticoid receptor, a nuclear receptor with structural and functional similarities to the AR, has emerged as a critical player in resistance to AR-targeted therapies.[1][2] In prostate cancer cells, GR activation can lead to a transcriptional program that partially overlaps with that of the AR, thereby promoting cell survival and proliferation even in the presence of AR antagonists.[3][4] Furthermore, treatment with AR antagonists can lead to an upregulation of GR expression, creating a feed-forward loop that drives resistance.

This compound: A Potent and Selective Glucocorticoid Receptor Antagonist

This compound is a second-generation, mifepristone-based steroidal GR antagonist. It is a potent, selective, and orally bioavailable small molecule that inhibits GR transcriptional activity. A key advantage of this compound is its reduced androgen receptor agonistic activity and an improved cytochrome P450 inhibition profile compared to first-generation GR antagonists, making it more suitable for combination therapies.

Quantitative Pharmacological Profile of this compound

The following table summarizes the key quantitative data for this compound based on preclinical studies.

| Parameter | Value | Reference |

| GR Antagonism (EC50) | 5.6 nM | |

| GR Target Gene Inhibition (IC50) | ||

| FKBP5 | 17.2 nM | |

| GILZ | 21.2 nM | |

| AR Agonism (EC50) | 2500 nM | |

| CYP2C8 Inhibition (IC50) | >10 µM | |

| CYP2C9 Inhibition (IC50) | >10 µM |

Signaling Pathway: GR and AR Crosstalk in Prostate Cancer

The following diagram illustrates the molecular crosstalk between the androgen and glucocorticoid receptors in the context of anti-androgen resistance and the mechanism of action for this compound.

References

- 1. Glucocorticoid receptor action in prostate cancer: the role of transcription factor crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Glucocorticoid receptor and androgen receptor-targeting therapy in patients with castration-resistant prostate cancer [frontiersin.org]

- 3. Glucocorticoid Receptor Confers Resistance to Anti-Androgens by Bypassing Androgen Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

In Vivo Efficacy of Oric-101 in Xenograft Models: A Technical Overview

Introduction: Oric-101 (Nenocorilant) is a potent and selective, orally bioavailable steroidal antagonist of the glucocorticoid receptor (GR).[1][2][3] The development of this compound is centered on overcoming therapeutic resistance in oncology.[1] Glucocorticoid receptor signaling has been implicated in promoting resistance to a variety of cancer treatments, including chemotherapy and androgen receptor (AR) modulators.[4] By inhibiting GR-mediated transcriptional activity, this compound aims to block pro-survival signals and restore sensitivity to anticancer agents. Preclinical studies have demonstrated that this compound can reverse chemoresistance and enhance the antitumor activity of various agents in multiple cancer models.

This technical guide summarizes the key preclinical in vivo efficacy data for this compound in xenograft models, details the experimental protocols, and illustrates the underlying mechanisms and workflows.

Core Mechanism: Glucocorticoid Receptor Antagonism

Glucocorticoids (GCs) are steroid hormones that signal through the glucocorticoid receptor, a ligand-dependent transcription factor. Upon binding to a GC, the GR translocates to the nucleus, where it activates the transcription of genes involved in processes like cell survival and anti-apoptosis. This signaling pathway can be exploited by cancer cells to develop resistance to therapeutic agents. This compound acts as a direct antagonist, binding to the GR and preventing its activation and subsequent downstream signaling.

References

Oric-101: A Technical Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oric-101, a potent and selective glucocorticoid receptor (GR) antagonist. The document details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental methodologies used in its evaluation. While this compound's development was ultimately discontinued due to insufficient clinical efficacy, this paper serves as a valuable resource on the therapeutic hypothesis of GR antagonism in oncology and its effects within the tumor microenvironment (TME).

Core Mechanism of Action: Reversing Glucocorticoid-Mediated Chemoresistance

This compound is a mifepristone-based steroidal antagonist of the glucocorticoid receptor.[1] Its primary mechanism of action is to selectively bind to GR, thereby inhibiting the activation of GR-mediated gene expression that promotes tumor cell survival and proliferation.[1] In the context of the tumor microenvironment, the activation of GR by endogenous or synthetic glucocorticoids has been identified as a significant driver of resistance to various cancer therapies, including taxanes and anti-androgen agents.[2][3]

GR activation confers a pro-survival phenotype to tumor cells through the upregulation of pathways involved in anti-apoptosis and epithelial-to-mesenchymal transition (EMT). By blocking this signaling, this compound was designed to resensitize resistant tumor cells to the cytotoxic effects of chemotherapy.

Preclinical Evidence of this compound's Activity

Preclinical studies, both in vitro and in vivo, provided the initial rationale for the clinical development of this compound. These studies demonstrated its ability to reverse GR-mediated chemoresistance across a range of solid tumor models.

In Vitro Studies

In cell-based assays, this compound demonstrated potent and selective GR antagonism. It effectively reversed the chemoprotective effects induced by glucocorticoids in various cancer cell lines. A key finding was the dose-dependent reduction in the expression of GR target genes, such as FKBP5 and GILZ, with IC50 values of 17.2 nM and 21.2 nM, respectively.

In Vivo Studies

In xenograft models of triple-negative breast cancer (TNBC) and ovarian cancer, the combination of this compound with paclitaxel resulted in significant tumor regressions. Notably, this compound demonstrated anti-tumor activity by enhancing the response to chemotherapy in the GR-positive OVCAR5 ovarian cancer xenograft model. Furthermore, oral administration of this compound was shown to reverse the GR-driven EMT-like phenotype in TNBC xenografts, restoring sensitivity to chemotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Cell Lines/Model | Reference |

| EC50 (GR Antagonism) | 5.6 nM | Not specified | |

| IC50 (FKBP5 expression) | 17.2 nM | Not specified | |

| IC50 (GILZ expression) | 21.2 nM | Not specified | |

| In Vitro Dose for 90% GR Modulation | 0.5 µmol/L | Peripheral blood mononuclear cells | |

| AR Agonism (EC50) | 2500 nM | Not specified | |

| CYP2C8 and CYP2C9 Inhibition (IC50) | >10 µM | Not specified |

Table 2: Phase 1b Clinical Trial Data (this compound + Nab-Paclitaxel)

| Parameter | Value | Patient Population | Reference |

| Objective Response Rate (Dose Expansion) | 3.2% (95% CI, 0.4–11.2) | Advanced solid tumors (taxane-resistant) | |

| Median Progression-Free Survival | 2.0 months (95% CI, 1.8–2.8) | Advanced solid tumors (taxane-resistant) | |

| Recommended Phase 2 Dose (RP2D) | 160 mg this compound daily + 75 mg/m² nab-paclitaxel | Advanced solid tumors |

Table 3: Phase 1b Clinical Trial Data (this compound + Enzalutamide)

| Parameter | Value | Patient Population | Reference |

| Disease Control Rate at 12 weeks (RP2D) | 25.8% (80% CI: 15.65-38.52) | Metastatic castration-resistant prostate cancer | |

| Recommended Phase 2 Dose (RP2D) | 240 mg this compound daily + 160 mg enzalutamide daily | Metastatic castration-resistant prostate cancer |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: GR Signaling Inhibition

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: this compound inhibits glucocorticoid-mediated chemoresistance.

Preclinical Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow used in the preclinical assessment of this compound.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the following methodologies were central to the evaluation of this compound.

In Vitro Chemoprotection Reversal Assays

-

Cell Lines: A panel of cancer cell lines, including triple-negative breast cancer (HCC1806, MDA-MB-231, Hs578T), pancreatic ductal adenocarcinoma (BxPC3, SW1990, PSN1), and ovarian cancer (COV362) were utilized.

-

Treatment: Cells were treated with dexamethasone (30 nmol/L) to induce glucocorticoid receptor signaling, followed by treatment with chemotherapeutic agents (e.g., paclitaxel, gemcitabine, docetaxel at 100 nmol/L) in the presence or absence of this compound (0.5 µmol/L).

-

Apoptosis Assay: Apoptosis was quantified using caspase 3/7 activity assays to measure the extent of programmed cell death.

-

Colony Formation Assay: The long-term proliferative capacity of cells following treatment was assessed by colony formation assays, where the ability of single cells to grow into colonies is measured.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice bearing subcutaneous tumors from human cancer cell lines (e.g., OVCAR5) were used.

-

Treatment Regimen: Tumor-bearing mice were treated with vehicle, chemotherapy (e.g., paclitaxel), this compound, or a combination of chemotherapy and this compound. This compound was administered orally.

-

Efficacy Endpoints: Anti-tumor efficacy was determined by measuring tumor volume over time. Progression-free survival was also monitored.

-

Pharmacodynamic Assessments: To confirm target engagement in vivo, tumor tissues were collected after treatment to analyze the expression of GR target genes.

Clinical Pharmacodynamic Assessments

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) were collected from patients at multiple time points before and after dosing with this compound.

-

Gene Expression Analysis: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA levels of GR target genes, including FKBP5, GILZ, and PER1, to assess the degree of GR pathway modulation.

Clinical Development and Discontinuation

This compound was advanced into two Phase 1b clinical trials: one in combination with nab-paclitaxel in patients with advanced solid tumors (NCT03928314) and another with enzalutamide in metastatic castration-resistant prostate cancer. The combination of this compound with nab-paclitaxel was found to be well-tolerated. Pharmacodynamic analyses from these trials confirmed that this compound successfully engaged its target and downregulated the GR pathway.

Conclusion

This compound represents a rigorously investigated therapeutic agent targeting the glucocorticoid receptor to overcome chemoresistance in the tumor microenvironment. While the preclinical data were promising, the lack of clinical efficacy underscores the complexities of translating preclinical findings to clinical success, particularly in the context of tumor resistance. The data and methodologies generated during the development of this compound remain a valuable contribution to the understanding of GR signaling in cancer and will inform future research in this area.

References

In-Depth Technical Guide: Unraveling the Selectivity of ORIC-101 for the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of ORIC-101, a potent and selective antagonist of the glucocorticoid receptor (GR). Developed to overcome therapeutic resistance in oncology, this compound's efficacy is intrinsically linked to its high affinity for the GR and its minimal off-target effects on other steroid hormone receptors. This document details the quantitative selectivity, the experimental protocols used for its determination, and visual representations of the underlying biological pathways and experimental workflows.

Core Data Summary: this compound's Selectivity Profile

The selectivity of this compound has been rigorously characterized through a series of in vitro assays. The data, summarized below, demonstrates its potent antagonism of the glucocorticoid receptor with significantly lower activity at other key nuclear receptors and cytochrome P450 enzymes.

Table 1: In Vitro Selectivity of this compound Against Steroid Receptors

| Target | Assay Type | This compound Activity | Reference Compound Activity | Fold Selectivity (vs. GR) |

| Glucocorticoid Receptor (GR) | Luciferase Antagonist Assay | IC50 = 7.3 nM | Mifepristone IC50 = 3.3 ± 0.6 nM | - |

| Cell-Based Antagonist Assay | EC50 = 5.6 nM | - | - | |

| Progesterone Receptor (PR) | Luciferase Antagonist Assay | IC50 = 22 nM | - | ~3-fold |

| Androgen Receptor (AR) | Luciferase Antagonist Assay | IC50 = 484 nM | - | ~66-fold |

| Luciferase Agonist Assay | EC50 > 2500 nM | Mifepristone is a partial agonist | > 342-fold | |

| Mineralocorticoid Receptor (MR) | Coactivator Interaction Assay | No agonist or antagonist activity up to 5 µM | - | > 685-fold |

| Estrogen Receptor (ER) | Binding Assay | No binding up to 1 µM | - | > 137-fold |

Table 2: Inhibitory Activity of this compound Against Cytochrome P450 Enzymes

| Enzyme | This compound Activity | Implication |

| CYP2C8 | IC50 > 10 µM [1] | Low potential for drug-drug interactions with CYP2C8 substrates. |

| CYP2C9 | IC50 > 10 µM [1] | Low potential for drug-drug interactions with CYP2C9 substrates. |

| CYP3A4 | IC50 = 1.6 µM | Moderate potential for drug-drug interactions with CYP3A4 substrates. |

Experimental Protocols: Methodologies for Determining Selectivity

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the protocols described in the primary literature.

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical signaling pathway of the glucocorticoid receptor involves its activation by glucocorticoids, translocation to the nucleus, and subsequent regulation of gene transcription. This compound acts as a competitive antagonist, preventing this cascade.

References

Oric-101's Impact on Gene Expression Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular effects of Oric-101, a potent and selective antagonist of the glucocorticoid receptor (GR). A primary focus is its influence on gene expression, a key aspect of its mechanism for overcoming therapeutic resistance in cancer. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Glucocorticoid Receptor Antagonism

This compound is a steroidal GR antagonist designed to counteract the pro-survival signals mediated by glucocorticoids in the tumor microenvironment.[1] The glucocorticoid receptor, a ligand-activated transcription factor, can be activated by endogenous glucocorticoids like cortisol or synthetic ones such as dexamethasone.[2] Upon activation, the GR translocates to the nucleus and modulates the expression of a wide array of genes involved in processes like apoptosis, epithelial-mesenchymal transition (EMT), and metastasis, which can contribute to resistance to chemotherapy and other cancer treatments.[2][3] this compound directly binds to the GR, preventing its activation and subsequent downstream transcriptional effects.[1]

References

Oric-101: A Technical Deep Dive into a Novel Glucocorticoid Receptor Antagonist for Overcoming Therapeutic Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oric-101 is a potent and selective, orally bioavailable, steroidal antagonist of the glucocorticoid receptor (GR). It was developed to counteract GR-mediated therapeutic resistance, a significant challenge in oncology. The rationale for its development stems from preclinical evidence indicating that activation of the GR signaling pathway can promote tumor cell survival and diminish the efficacy of various anticancer agents, including chemotherapy and hormonal therapies. This compound was derived from the structure of mifepristone, with modifications to enhance its selectivity and reduce off-target effects, particularly androgen receptor (AR) agonism, and to improve its drug-drug interaction profile.[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Discovery and Optimization

The development of this compound was a structure-based drug design effort aimed at improving upon the first-generation GR antagonist, mifepristone.[1][2] While mifepristone demonstrated the potential of GR antagonism in oncology, its clinical utility was hampered by undesirable partial agonistic activity at the androgen receptor (AR) and inhibition of cytochrome P450 enzymes, which could lead to significant drug-drug interactions.

The key objectives for the this compound program were to:

-

Enhance Potency and Selectivity: Achieve high-affinity binding to the GR while minimizing interaction with other steroid receptors, particularly the AR.

-

Eliminate AR Agonism: Remove the partial AR agonist activity observed with mifepristone to enable its use in AR-driven cancers like prostate cancer.

-

Improve the Pharmacokinetic Profile: Develop a compound with good oral bioavailability and a cleaner cytochrome P450 inhibition profile to allow for co-administration with a broader range of anticancer drugs.

Through systematic chemical modifications of the mifepristone scaffold, researchers at ORIC Pharmaceuticals successfully identified this compound (formerly known as ORIC-28). This novel compound demonstrated a significantly improved profile, with high potency for the GR and markedly reduced AR agonism.

Mechanism of Action: Antagonizing the Glucocorticoid Receptor Pathway

Glucocorticoids, acting through the GR, can activate transcriptional programs that promote cell survival and resistance to apoptosis. This is a key mechanism of resistance to various cancer therapies.

The signaling pathway is initiated when a glucocorticoid ligand binds to the cytoplasmic GR, which is part of a multiprotein complex. This binding triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the GR into the nucleus. Once in the nucleus, the GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. Upregulated genes can include those involved in anti-apoptotic pathways, epithelial-mesenchymal transition (EMT), and metastasis.

This compound acts as a direct competitive antagonist of the GR. It binds to the ligand-binding domain of the receptor, preventing the binding of endogenous glucocorticoids like cortisol or synthetic glucocorticoids like dexamethasone. This blockade inhibits the conformational changes required for GR activation and its subsequent translocation to the nucleus, thereby preventing the transcription of GR-regulated pro-survival genes.

Preclinical Pharmacology and Efficacy

This compound has undergone extensive preclinical evaluation to characterize its activity and efficacy in various cancer models.

In Vitro Potency and Selectivity

In vitro assays confirmed the high potency and selectivity of this compound for the glucocorticoid receptor.

| Parameter | Value | Reference |

| GR Antagonist EC50 | 5.6 nM | |

| AR Agonism EC50 | 2500 nM | |

| CYP2C8 Inhibition IC50 | >10 µM | |

| CYP2C9 Inhibition IC50 | >10 µM | |

| FKBP5 Expression Inhibition IC50 | 17.2 nM | |

| GILZ Expression Inhibition IC50 | 21.2 nM |

In Vitro Efficacy Studies

This compound demonstrated the ability to reverse glucocorticoid-induced chemoresistance in a panel of cancer cell lines.

Experimental Protocol: Caspase 3/7 Apoptosis Assay

-

Cell Lines: HCC1806 (TNBC), MDA-MB-231 (TNBC), Hs578T (TNBC), BxPC3 (Pancreatic), SW1990 (Pancreatic), PSN1 (Pancreatic), COV362 (Ovarian).

-

Treatment: Cells were treated with vehicle, dexamethasone (30 nmol/L), this compound (0.5 µmol/L), and/or chemotherapeutic agents (paclitaxel, docetaxel, or gemcitabine at 100 nmol/L).

-

Assay: Caspase 3/7 activity, a marker of apoptosis, was measured to assess the reversal of dexamethasone-induced chemoprotection.

-

Results: this compound effectively reversed the protective effects of dexamethasone against chemotherapy-induced apoptosis.

Experimental Protocol: Colony Formation Assay

-

Cell Lines: Same as the caspase 3/7 assay.

-

Treatment: Similar treatment conditions as the caspase 3/7 assay.

-

Assay: The ability of single cells to grow into colonies was assessed to determine long-term cell survival.

-

Results: this compound restored the ability of chemotherapeutic agents to inhibit colony formation in the presence of dexamethasone.

In Vivo Efficacy Studies

The antitumor activity of this compound in combination with chemotherapy was evaluated in xenograft models.

Experimental Protocol: OVCAR5 Ovarian Cancer Xenograft Model

-

Animal Model: Immunodeficient mice bearing OVCAR5 xenografts.

-

Treatment: Animals were treated with vehicle, gemcitabine and carboplatin, this compound (75 mg/kg, twice daily, oral), or a combination of chemotherapy and this compound. Cortisol was provided to the mice to activate the human GR in the xenograft tumors.

-

Endpoint: Tumor volume was measured to assess antitumor efficacy.

-

Results: The combination of this compound with gemcitabine and carboplatin resulted in a significant reduction in tumor volume compared to chemotherapy alone.

Clinical Development

This compound has been evaluated in Phase 1b clinical trials in combination with standard-of-care anticancer therapies.

Phase 1b Study in Combination with Nab-Paclitaxel (NCT03928314)

This open-label, dose-escalation and expansion study evaluated the safety, tolerability, and antitumor activity of this compound in combination with nab-paclitaxel in patients with advanced solid tumors.

-

Study Design: A standard 3+3 dose-escalation design was used to determine the recommended Phase 2 dose (RP2D). Expansion cohorts included patients with pancreatic ductal adenocarcinoma, ovarian cancer, and triple-negative breast cancer.

-

Dosing: this compound was administered orally once daily, and nab-paclitaxel was administered intravenously.

-

Key Findings: The combination of this compound and nab-paclitaxel was generally well-tolerated. Pharmacodynamic analyses confirmed GR pathway downregulation in most patients. However, the combination did not demonstrate meaningful clinical benefit in patients who had previously progressed on taxanes, leading to the termination of the study.

Phase 1b Study in Combination with Enzalutamide

This study evaluated this compound in combination with the antiandrogen enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who were progressing on enzalutamide.

-

Rationale: Preclinical studies showed that GR upregulation is a mechanism of resistance to enzalutamide, and that this compound could reverse this resistance.

-

Key Findings: The combination was well-tolerated, and this compound achieved exposures necessary for GR target engagement. Despite this, the addition of this compound to enzalutamide did not result in sufficient clinical benefit, and the study was terminated.

Conclusion

This compound is a well-characterized, potent, and selective glucocorticoid receptor antagonist that was rationally designed to overcome a key mechanism of therapeutic resistance in cancer. While preclinical studies provided a strong rationale for its clinical development and demonstrated its ability to reverse GR-mediated resistance, the translation of this activity into meaningful clinical benefit in heavily pretreated patient populations proved challenging. The development of this compound highlights the complexities of targeting resistance pathways in oncology and underscores the need for predictive biomarkers to identify patient populations most likely to respond to such targeted therapies. The insights gained from the this compound program contribute valuable knowledge to the field of oncology drug development and the understanding of glucocorticoid receptor signaling in cancer.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov:443]

- 2. oricpharma.com [oricpharma.com]

- 3. Glucocorticoid receptor regulates the epithelial-mesenchymal transition process through GR/ZEB1/E-cad and is involved in breast cancer endocrine drug resistance—a bioinformatics analysis - Tang - Translational Cancer Research [tcr.amegroups.org]

Methodological & Application

Oric-101 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals